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Introduction: The Emergence of a Versatile Core
Structure
In the landscape of medicinal chemistry, the quest for novel molecular architectures with

significant biological activity is perpetual. Among the myriad of heterocyclic systems, spirocyclic

scaffolds have garnered considerable attention due to their inherent three-dimensionality, which

allows for a more precise and multifaceted interaction with biological targets. The

spiro[benzofuran-piperidine] core, a unique fusion of a benzofuran moiety and a piperidine ring

sharing a single carbon atom, has emerged as a particularly promising scaffold. This guide

provides a comprehensive technical overview of the synthesis, biological activities, and

therapeutic potential of novel derivatives based on this intriguing molecular framework.

The benzofuran ring is a common motif in a multitude of natural products and synthetic

compounds exhibiting a wide array of pharmacological properties, including anticancer,

antimicrobial, and neuroprotective effects[1][2][3]. The piperidine ring, another prevalent N-

heterocycle in pharmaceuticals, is known to enhance pharmacokinetic properties such as

solubility and bioavailability, and often serves as a crucial pharmacophore for interacting with

various receptors and enzymes[4]. The spirocyclic fusion of these two privileged structures

results in a rigidified, three-dimensional conformation that can be strategically decorated with

various functional groups to fine-tune biological activity and selectivity.
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This guide will delve into the significant anticancer, antimicrobial, and neuroprotective activities

of novel spiro[benzofuran-piperidine] scaffolds, providing insights into their mechanisms of

action, structure-activity relationships, and the experimental methodologies employed in their

evaluation.

Anticancer Activity: A Dominant Therapeutic Avenue
The most extensively studied biological activity of spiro[benzofuran-piperidine] derivatives is

their potent and often selective cytotoxicity against various cancer cell lines. These compounds

have demonstrated the ability to induce apoptosis and disrupt the cell cycle in malignant cells,

making them a compelling class of molecules for oncology research.

Mechanism of Action: Inducing Apoptosis and Cell
Cycle Arrest
A significant body of evidence points towards the induction of apoptosis as a primary

mechanism by which spiro[benzofuran-piperidine] and related benzofuran derivatives exert

their anticancer effects. One of the key signaling cascades implicated is the PI3K/Akt/mTOR

pathway, which is frequently hyperactivated in many cancers and plays a crucial role in cell

survival, proliferation, and resistance to therapy[5][6].

Several studies have demonstrated that benzofuran derivatives can inhibit this pathway,

leading to the downstream suppression of anti-apoptotic signals and the activation of

programmed cell death[5][7][8]. The inhibition of mTOR, a central regulator of cell growth and

metabolism, has been identified as a key event in the anticancer activity of some benzofuran

compounds[7][8][9].

The apoptotic cascade initiated by these compounds often involves the intrinsic, or

mitochondrial, pathway. This is characterized by changes in the balance of the Bcl-2 family of

proteins, which are critical regulators of mitochondrial outer membrane permeabilization[10]

[11]. Pro-apoptotic members like Bax and Bak are activated, while the function of anti-apoptotic

members such as Bcl-2 is inhibited[12][13]. This leads to the release of cytochrome c from the

mitochondria into the cytosol, a point of no return in the apoptotic process.

Cytochrome c then participates in the formation of the apoptosome, which in turn activates

initiator caspases, such as caspase-9. These initiator caspases then cleave and activate
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executioner caspases, primarily caspase-3, which are responsible for the systematic

dismantling of the cell by cleaving a host of cellular proteins[10][11][14].

In addition to apoptosis, spiro[benzofuran-piperidine] derivatives have been shown to induce

cell cycle arrest, often at the G2/M phase[5]. This prevents cancer cells from progressing

through mitosis and ultimately leads to a reduction in tumor cell proliferation.
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Caption: Anticancer signaling pathway of spiro[benzofuran-piperidine] derivatives.

Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of spiro[benzofuran-piperidine] derivatives is highly dependent on the

nature and position of substituents on both the benzofuran and piperidine moieties. Several

SAR studies have provided valuable insights for the rational design of more potent anticancer

agents[1][2][4][15][16].

Substituents on the Benzofuran Ring: The electronic properties of substituents on the

aromatic part of the benzofuran ring play a crucial role. The introduction of electron-donating

groups has been shown to be beneficial for the inhibitory activity against cancer cells[17].

Conversely, the effect of electron-withdrawing groups such as halogens can be variable, with

some studies showing enhanced activity while others report no significant improvement[1]

[17].
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Substituents on the Piperidine Ring: Modifications on the piperidine nitrogen are critical for

activity. The presence of a basic nitrogen atom is often associated with optimal activity[18].

Furthermore, the introduction of bulkier amine-containing groups, such as 4-piperidino-

piperidine, has been shown to enhance cytotoxicity[1].

Hybrid Molecules: The concept of molecular hybridization, where the spiro[benzofuran-

piperidine] scaffold is linked to other pharmacologically active moieties like chalcones,

triazoles, or piperazines, has emerged as a promising strategy to develop potent and

selective anticancer agents[1].

Quantitative Data on Anticancer Activity
The in vitro anticancer activity of novel spiro[benzofuran-piperidine] and related scaffolds is

typically evaluated using cell viability assays, with the half-maximal inhibitory concentration

(IC50) being a key parameter.

Compound ID Cancer Cell Line IC50 (µM) Reference

4b HeLa (Cervical) 15.14 ± 1.33 [17]

4c HeLa (Cervical) 10.26 ± 0.87 [17]

4e CT26 (Colon) 8.31 ± 0.64 [17]

4s CT26 (Colon) 5.28 ± 0.72 [17]

Cisplatin HeLa (Cervical) 15.91 ± 1.09 [17]

Cisplatin CT26 (Colon) 10.27 ± 0.71 [17]

Benzofuran derivative

26
MCF-7 (Breast) 0.057 [5]

Benzofuran derivative

36
MCF-7 (Breast) 0.051 [5]

Antimicrobial Activity: A Growing Area of
Investigation
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While the primary focus has been on anticancer applications, emerging evidence suggests that

spiro[benzofuran-piperidine] and related benzofuran and piperidine derivatives also possess

significant antimicrobial properties. The increasing threat of antibiotic resistance necessitates

the discovery of new chemical entities with novel mechanisms of action against pathogenic

bacteria and fungi.

Spectrum of Activity
Derivatives of these scaffolds have shown activity against a range of Gram-positive and Gram-

negative bacteria, as well as various fungal strains[19][20][21][22][23]. The minimum inhibitory

concentration (MIC) is the standard metric used to quantify this activity.

Structure-Activity Relationship (SAR) in Antimicrobial
Activity
The structural features influencing antimicrobial potency can differ from those required for

anticancer activity. For instance, in a series of piperidine derivatives, specific substitutions were

found to be crucial for activity against certain bacterial and fungal strains[22][24]. Similarly, for

some benzofuran derivatives, aza-benzofurans displayed better antibacterial activity, while oxa-

benzofurans were more potent against fungi[21].

Quantitative Data on Antimicrobial Activity
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Compound Class Microorganism MIC (µg/mL) Reference

Spiropyrrolidine

derivative 5a

Staphylococcus

aureus
3.9 [19]

Spiropyrrolidine

derivative 5h
Micrococcus luteus 31.5 [19]

Spiropyrrolidine

derivative 5p
Micrococcus luteus 62.5 [19]

Benzofuran derivative

1

Salmonella

typhimurium
12.5 [21]

Benzofuran derivative

1

Staphylococcus

aureus
12.5 [21]

Benzofuran derivative

5
Penicillium italicum 12.5 [21]

Benzofuran derivative

6
Colletotrichum musae 12.5-25 [21]

Neuroprotective Potential: An Emerging Frontier
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a

significant and growing unmet medical need. The benzofuran scaffold has been identified as a

promising starting point for the development of neuroprotective agents[1][2][3][25]. These

compounds have been shown to exhibit antioxidant properties and the ability to protect

neurons from various insults.

Mechanisms of Neuroprotection
The neuroprotective effects of benzofuran derivatives are often attributed to their ability to

counteract oxidative stress, a key pathological feature in many neurodegenerative

disorders[26][27][28]. Some compounds have demonstrated the ability to scavenge free

radicals and inhibit lipid peroxidation[26]. Additionally, certain benzofuran derivatives have

shown the potential to inhibit excitotoxicity induced by neurotransmitters like NMDA[26].
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Structure-Activity Relationship (SAR) in Neuroprotection
SAR studies in the context of neuroprotection have indicated that the presence and position of

hydroxyl and methoxy groups on the benzofuran ring can significantly influence antioxidant and

neuroprotective efficacy[26][28]. For spiro[isobenzofuran-piperidine] derivatives, a sterically

unhindered, basic nitrogen was found to be optimal for activity in a model of tetrabenazine-

induced ptosis, which is relevant to CNS disorders[18][29].

Quantitative Data on Neuroprotective Activity
Compound Class Assay IC50 or Activity Reference

Indanone/piperidine

hybrid 4

OGD/R-induced

neuronal cell injury

Significant viability at

3.125-100 µM
[30]

Pyrrole-containing

azomethine 1
SH-SY5Y cell viability IC50 = 53.0 µM [27]

Pyrrole-containing

azomethine 11
SH-SY5Y cell viability IC50 = 263.5 µM [27]

C. tougourensis n-

BuOH extract
Anti-AChE assay

IC50 = 9.8 ± 0.62

µg/mL
[3]

Experimental Protocols
A self-validating system of protocols is essential for reproducible and trustworthy research.

Below are detailed, step-by-step methodologies for the synthesis of a representative

spiro[benzofuran-piperidine] scaffold and for the evaluation of its anticancer activity.

Synthesis of a Spiro[benzofuran-pyrrolidine] Scaffold
via [3+2] Cycloaddition
This protocol describes a three-component [3+2] azomethine ylide cycloaddition reaction, a

common and efficient method for constructing spiro-pyrrolidine and related spiro-piperidine

scaffolds[17][31].
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Caption: General workflow for the synthesis of a spiro[benzofuran-pyrrolidine] scaffold.
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Step-by-Step Protocol:

Reactant Preparation: To a round-bottom flask, add (Z)-3-benzylidenebenzofuran-2(3H)-one

(1a, 0.3 mmol), ninhydrin (2, 0.6 mmol), and sarcosine (3, 0.9 mmol)[17].

Solvent Addition: Add tetrahydrofuran (THF, 3.0 mL) to the flask[17].

Reaction Conditions: Stir the reaction mixture at 60 °C[17].

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the

starting materials are consumed (typically 5 hours)[17].

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and

remove the solvent under reduced pressure using a rotary evaporator[17].

Purification: Purify the crude product by silica gel column chromatography using an

appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to isolate the

desired spiro[benzofuran-pyrrolidine] derivative[17].

Characterization: Confirm the structure and purity of the final compound using spectroscopic

techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS)

[17].

In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.

Step-by-Step Protocol:

Cell Seeding: Seed cancer cells (e.g., HeLa or CT26) into a 96-well plate at a density of 5 x

10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a

humidified atmosphere with 5% CO2 to allow for cell attachment[17].

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the
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medium containing the test compounds at various concentrations. Include a vehicle control

(e.g., DMSO) and a positive control (e.g., cisplatin)[17].

Incubation: Incubate the plate for another 24-48 hours under the same conditions[17].

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to

purple formazan crystals[17].

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a

solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the compound concentration and

determine the IC50 value, which is the concentration of the compound that inhibits cell

growth by 50%.

Conclusion and Future Perspectives
The spiro[benzofuran-piperidine] scaffold represents a highly versatile and privileged structure

in medicinal chemistry. The extensive research into its anticancer properties has revealed

potent activity against a range of cancer cell lines, with mechanisms involving the induction of

apoptosis via key signaling pathways like PI3K/Akt/mTOR and the activation of caspases. The

growing body of evidence for its antimicrobial and neuroprotective potential further underscores

the broad therapeutic applicability of this scaffold.

Future research in this area should focus on several key aspects. A more in-depth elucidation

of the specific molecular targets for these compounds will be crucial for understanding their

precise mechanisms of action and for the development of more selective drugs. The

exploration of a wider range of substituents and the synthesis of more diverse libraries of

spiro[benzofuran-piperidine] derivatives will undoubtedly lead to the discovery of compounds

with improved potency and pharmacokinetic profiles. Furthermore, in vivo studies are

warranted to validate the promising in vitro results and to assess the therapeutic efficacy and
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safety of these novel scaffolds in preclinical models of cancer, infectious diseases, and

neurodegeneration. The continued investigation of the spiro[benzofuran-piperidine] core holds

great promise for the development of next-generation therapeutics to address some of the

most pressing challenges in human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity
- PMC [pmc.ncbi.nlm.nih.gov]

2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity
- PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling
pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6. PI3K/Akt/mTOR pathway inhibitors enhance radiosensitivity in radioresistant prostate
cancer cells through inducing apoptosis, reducing autophagy, suppressing NHEJ and HR
repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. mdpi.com [mdpi.com]

11. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1313108?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099631/
https://pubmed.ncbi.nlm.nih.gov/35565325/
https://pubmed.ncbi.nlm.nih.gov/35565325/
https://www.researchgate.net/figure/Neuroprotective-activities-IC50-mg-mL-of-standard-and-C-tougourensis-extracts_tbl4_352544258
https://www.researchgate.net/figure/Structure-activity-relationship-of-piperidine-derivatives-with-anticancer-activity_fig5_368266958
https://pubmed.ncbi.nlm.nih.gov/27149364/
https://pubmed.ncbi.nlm.nih.gov/27149364/
https://pubmed.ncbi.nlm.nih.gov/25275598/
https://pubmed.ncbi.nlm.nih.gov/25275598/
https://pubmed.ncbi.nlm.nih.gov/25275598/
https://pubmed.ncbi.nlm.nih.gov/24836070/
https://pubmed.ncbi.nlm.nih.gov/24836070/
https://pubmed.ncbi.nlm.nih.gov/24445311/
https://pubmed.ncbi.nlm.nih.gov/24445311/
https://www.researchgate.net/publication/259825696_Abstract_2531_Benzofuran_derivatives_as_a_novel_class_of_mTOR_signaling_inhibitors
https://www.mdpi.com/2673-8392/2/4/111
https://pubmed.ncbi.nlm.nih.gov/21210296/
https://pubmed.ncbi.nlm.nih.gov/21210296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9597512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9597512/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic
strategies and promising updates of natural bioactive compounds and small molecules -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. weizmann.ac.il [weizmann.ac.il]

15. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer
Activity | Semantic Scholar [semanticscholar.org]

16. scinapse.io [scinapse.io]

17. mdpi.com [mdpi.com]

18. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous
system agents - PubMed [pubmed.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. researchgate.net [researchgate.net]

21. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from
Penicillium crustosum SCNU-F0046 [mdpi.com]

22. academicjournals.org [academicjournals.org]

23. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal
agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

24. researchgate.net [researchgate.net]

25. researchgate.net [researchgate.net]

26. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives
- PMC [pmc.ncbi.nlm.nih.gov]

27. mdpi.com [mdpi.com]

28. mdpi.com [mdpi.com]

29. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous
system agents. 2. Compounds containing a heteroatom attached to nitrogen - PubMed
[pubmed.ncbi.nlm.nih.gov]

30. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and
Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

31. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine
Ylide Cycloadditions and Their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Spiro[benzofuran-piperidine] Scaffold: A Privileged
Motif in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38415799/
https://pubmed.ncbi.nlm.nih.gov/38415799/
https://pubmed.ncbi.nlm.nih.gov/38415799/
http://www.weizmann.ac.il/Biology/open_day_2002/book/atan_gross.pdf
https://www.semanticscholar.org/paper/Structure%E2%80%93Activity-Relationship-of-Benzofuran-with-Farhat-Alzyoud/31685eb2feb7a8d307c1411b0d1f43f71a5d64a6
https://www.semanticscholar.org/paper/Structure%E2%80%93Activity-Relationship-of-Benzofuran-with-Farhat-Alzyoud/31685eb2feb7a8d307c1411b0d1f43f71a5d64a6
https://www.scinapse.io/papers/4280526694
https://www.mdpi.com/1422-0067/25/24/13580
https://pubmed.ncbi.nlm.nih.gov/1003409/
https://pubmed.ncbi.nlm.nih.gov/1003409/
https://www.researchgate.net/figure/Antibacterial-and-antifungal-activity-MIC-in-mg-mL_tbl4_357430360
https://www.researchgate.net/figure/The-MIC-values-g-mL-of-the-tested-compounds-against-the-bacteria_tbl2_289006921
https://www.mdpi.com/1422-0067/26/16/7861
https://www.mdpi.com/1422-0067/26/16/7861
https://academicjournals.org/journal/AJPP/article-full-text-pdf/495DD5E55043
https://pubmed.ncbi.nlm.nih.gov/36070631/
https://pubmed.ncbi.nlm.nih.gov/36070631/
https://www.researchgate.net/figure/Structure-activity-relationship_fig1_332644759
https://www.researchgate.net/journal/Frontiers-in-Pharmacology-1663-9812/publication/338944069_Exploring_the_Multi-Target_Neuroprotective_Chemical_Space_of_Benzofuran_Scaffolds_A_New_Strategy_in_Drug_Development_for_Alzheimer's_Disease/links/667b9e481846ca33b851e0f8/Exploring-the-Multi-Target-Neuroprotective-Chemical-Space-of-Benzofuran-Scaffolds-A-New-Strategy-in-Drug-Development-for-Alzheimers-Disease.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4428721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4428721/
https://www.mdpi.com/1422-0067/26/9/3957
https://www.mdpi.com/1420-3049/28/20/7188
https://pubmed.ncbi.nlm.nih.gov/850252/
https://pubmed.ncbi.nlm.nih.gov/850252/
https://pubmed.ncbi.nlm.nih.gov/850252/
https://pubmed.ncbi.nlm.nih.gov/38656184/
https://pubmed.ncbi.nlm.nih.gov/38656184/
https://pubmed.ncbi.nlm.nih.gov/39769342/
https://pubmed.ncbi.nlm.nih.gov/39769342/
https://www.benchchem.com/product/b1313108#biological-activity-of-novel-spiro-benzofuran-piperidine-scaffolds
https://www.benchchem.com/product/b1313108#biological-activity-of-novel-spiro-benzofuran-piperidine-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1313108#biological-activity-of-novel-spiro-
benzofuran-piperidine-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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